1'-Deoxyguanosine Monohydrate-1'-d is a nucleoside that plays a crucial role in the structure of nucleic acids. It is specifically a derivative of guanosine, where the ribose sugar is modified to a deoxyribose form, lacking an oxygen atom at the 2' position. This compound is essential in various biological processes, particularly in DNA synthesis and repair mechanisms.
1'-Deoxyguanosine Monohydrate-1'-d can be sourced from various chemical suppliers and is often used in laboratory settings for research related to nucleic acids. It can also be synthesized from naturally occurring nucleosides or through chemical modification of guanosine.
This compound falls under the category of nucleosides and is classified as a purine nucleoside due to the presence of the purine base guanine. It is essential for the synthesis of DNA and plays a role in cellular metabolism.
The synthesis of 1'-Deoxyguanosine Monohydrate-1'-d typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are often employed for purification and analysis of the final product .
1'-Deoxyguanosine Monohydrate-1'-d has a molecular formula of C10H13N5O4·H2O. The structure consists of a guanine base attached to a deoxyribose sugar, which is further hydrated in its monohydrate form.
The molecular weight of 1'-Deoxyguanosine Monohydrate-1'-d is approximately 247.24 g/mol. Its structural representation includes:
1'-Deoxyguanosine Monohydrate-1'-d participates in various chemical reactions that are crucial for DNA synthesis:
These reactions often involve enzymatic catalysis, where specific enzymes facilitate the transfer of phosphate groups or aid in the polymerization process .
The mechanism of action for 1'-Deoxyguanosine Monohydrate-1'-d primarily revolves around its incorporation into DNA strands during replication and repair processes.
When incorporated into DNA, it pairs with cytosine through hydrogen bonding, contributing to the stability and integrity of the DNA double helix. The presence of this nucleotide is critical for maintaining genetic information and facilitating cellular functions such as transcription and replication .
Relevant data indicates that it exhibits stability under standard laboratory conditions but should be protected from extreme pH levels and prolonged exposure to light .
1'-Deoxyguanosine Monohydrate-1'-d is widely used in:
1'-Deoxyguanosine Monohydrate-1'-d (CAS: 312693-72-4) is a stable isotope-labeled nucleoside analog with the molecular formula C₁₀D₁H₁₂N₅O₄·H₂O and a molecular weight of 286.263 g/mol [1] [8]. Its crystallographic structure features deuterium substitution at the 1' position of the deoxyribose sugar, distinguishing it from non-deuterated analogs. The InChI identifier (1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i6D;) confirms the β-D-ribofuranosyl configuration and deuteration site [1] [6]. The SMILES string (O.[2H][C@]1(n2cnc3c(=O)[nH]c(N)nc32)CC@HC@@HO1) further illustrates the stereochemistry and monohydrate association [2].
Table 1: Atomic Composition and Key Identifiers
Property | Value |
---|---|
Molecular Formula | C₁₀D₁H₁₂N₅O₄·H₂O |
Molecular Weight | 286.263 g/mol |
CAS Number | 312693-72-4 |
InChI | 1S/C₁₀H₁₃N₅O₄·H₂O/i6D; [see text] |
SMILES | O.[2H][C@]1(n2cnc3c(=O)[nH]c(N)nc32)C... |
The monohydrate form (C₁₀H₁₃N₅O₄·H₂O) exhibits superior stability compared to anhydrous forms due to hydrogen bonding between water molecules and polar groups in the guanine base and sugar moiety. This hydration stabilizes the crystal lattice, reducing decomposition risks during storage [4] [8]. The water molecule coordinates with the exocyclic carbonyl group (O6) and ring nitrogen (N7) of guanine, enhancing thermal resistance up to 300°C before decomposition [8]. The deuterated analog maintains identical hydration behavior, confirming isotopic substitution does not alter hydrate stability [1].
The compound adopts the β-D configuration, where guanine attaches to the C1' carbon of deoxyribose via a β-glycosidic bond. The 1'-deuterium substitution replaces hydrogen at the deoxyribose C1' position, confirmed by [α]²⁰/D optical rotation values of −30° (c = 0.2 in H₂O) [6] [10]. This modification distinguishes it from natural deoxyguanosine and 2'-deoxy variants. NMR studies reveal deuterium-induced shielding effects on C1' and C2' protons but no conformational changes in the sugar ring [2] [6].
Table 2: Stereochemical Features of Key Analogs
Compound | Configuration | Ribose Modification |
---|---|---|
1'-Deoxyguanosine-1'-d | β-D-ribofuranosyl | C1' deuterium substitution |
2'-Deoxyguanosine | β-D-ribofuranosyl | 2'-OH → 2'-H |
Guanine-2'-deoxyriboside | β-D-ribofuranosyl | None |
This compound exhibits high solubility in polar solvents due to extensive hydrogen-bonding capacity. In 1M NH₄OH, solubility reaches 50 mg/mL, yielding clear, colorless solutions [5] [9]. It is moderately soluble in water (25 mg/mL in D₂O) and DMSO (53 mg/mL), but insoluble in nonpolar solvents like hexane or chloroform [4] [6]. The deuterated analog shows identical solubility profiles to non-deuterated 2'-deoxyguanosine monohydrate, indicating isotopic substitution does not affect intermolecular interactions [1] [8].
Table 3: Solubility Profile Across Solvents
Solvent | Concentration (mg/mL) | Solution Properties |
---|---|---|
1M NH₄OH | 50 | Clear, colorless |
DMSO | 53 | Hygroscopic, clear |
Water | 25 | Clear to faintly turbid |
Ethanol | <5 | Suspension |
Thermogravimetric analysis shows dehydration onset at 110°C, followed by guanine decomposition above 300°C [8] [10]. The monohydrate loses its water molecule without structural collapse, forming an anhydrous intermediate that subsequently degrades via:
As an isotope-labeled nucleoside, 1'-Deoxyguanosine-1'-d enables precise tracing of nucleotide incorporation in in vitro DNA synthesis. It serves as a building block in enzymatic synthesis of deuterated DNA for NMR and mass spectrometry studies, where the C1'-deuterium reduces signal overlap in spectral analysis [1] [3]. This facilitates research on DNA polymerase kinetics and fidelity, particularly in identifying error-prone replication sites [3].
The compound undergoes stepwise phosphorylation by deoxyguanosine kinase (dGK) to form dGMP, dGDP, and dGTP—essential precursors for DNA synthesis. Studies using zebrafish dguok mutants demonstrate that deuterium substitution at C1' does not alter phosphorylation efficiency, making it suitable for metabolic flux analysis in mitochondrial DNA replication [5] [9]. The generated dGTP pool can be quantified via LC-MS to study nucleotide imbalance in genetic disorders [3].
The guanine base is highly susceptible to oxidation, forming 8-hydroxy-2'-deoxyguanosine (8-OHdG) and 4,8-dihydro-4-hydroxy-8-oxo-dG when exposed to singlet oxygen (¹O₂) [4] [7]. These oxidized derivatives serve as biomarkers for oxidative stress in biological systems. Sensitive LC-MS/MS methods (detection limit: 0.01 μg/L) enable quantification of 8-OHdG in urine, plasma, and tissues, revealing correlations between oxidative DNA damage and pathological conditions like cancer or maternal obesity [4] [7]. Deuterated 1'-deoxyguanosine improves assay accuracy as an internal standard by compensating for matrix effects [1].
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